molecular formula C7H8N2O3 B13233519 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Cat. No.: B13233519
M. Wt: 168.15 g/mol
InChI Key: AKLIKQZFTQWSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazole derivatives with oxirane compounds in the presence of a base. The reaction conditions often include moderate temperatures and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-8-carboxylic acid
  • 2-formyl-5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-3-carboxylic acid

Uniqueness

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C7H8N2O3C_7H_8N_2O_3 with a molecular weight of 204.61 g/mol. The compound features a bicyclic structure that contributes to its biological properties.

Anticancer Activity

Research has indicated that derivatives of imidazo[2,1-c][1,4]oxazines exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds related to imidazo[2,1-c][1,4]oxazine were tested against various cancer cell lines. One study reported that certain derivatives showed antiproliferative activity at concentrations as low as 2 µM in K652 cells (a leukemia cell line) .
  • Mechanism of Action : The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, some derivatives demonstrated a percentage inhibition rate (PIR) ranging from 63% to 75% against HDACs at specified concentrations .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Bactericidal Effects : Preliminary studies suggest that imidazo[2,1-c][1,4]oxazine derivatives show activity against various bacterial strains. The structure-activity relationship (SAR) indicates that modifications at specific positions enhance antibacterial potency .

Study 1: Antitumor Activity

In a controlled study evaluating the efficacy of imidazo[2,1-c][1,4]oxazine derivatives on tumor cells:

  • Objective : To assess the cytotoxic effects on different cancer cell lines.
  • Results : The most active compound exhibited an IC50 value of 74 nM against HsPim-1 kinase in vitro and showed significant cytotoxicity against KU812 cells with an EC50 value of 38.9 µM .

Study 2: HDAC Inhibition

Another study focused on the HDAC inhibitory activity of imidazo[2,1-c][1,4]oxazine derivatives:

  • Findings : Compounds demonstrated varying degrees of inhibition with notable activity against hematologic cancers compared to solid tumors. The results highlighted the importance of structural modifications in enhancing biological activity .

Data Table: Biological Activity Summary

Activity TypeTest SystemCompound IDIC50/EC50 (µM)% Inhibition
AnticancerK652 Cell LineD28275%
HDAC InhibitionVarious Cancer Cell LinesD110.07463%
AntimicrobialBacterial StrainsDerivative XNot specifiedNot specified

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-3-9-1-2-12-4-6(9)8-5/h3H,1-2,4H2,(H,10,11)

InChI Key

AKLIKQZFTQWSCR-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC(=CN21)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.